molecular formula C21H23N3O2 B5985009 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol

4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol

Numéro de catalogue B5985009
Poids moléculaire: 349.4 g/mol
Clé InChI: IFEVOKVNKNGQNO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol, also known as PNU-282987, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a ligand-gated ion channel that is widely expressed in the central nervous system and plays a critical role in cognitive function, memory, and synaptic plasticity. PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.

Mécanisme D'action

4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that are critical for synaptic plasticity and cognitive function. 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol has been shown to enhance the activity of the α7 nAChR and improve cognitive function and memory in animal models of neurological and psychiatric disorders.
Biochemical and Physiological Effects
4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol has been shown to have several biochemical and physiological effects on the central nervous system. In animal models of Alzheimer's disease, 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol has been shown to reduce amyloid-beta deposition and tau hyperphosphorylation, which are key pathological features of the disease. 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and other neuroprotective factors, which promote neuronal survival and synaptic plasticity.

Avantages Et Limitations Des Expériences En Laboratoire

4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol has several advantages for lab experiments, including its high potency and selectivity for the α7 nAChR, which allows for precise modulation of the receptor activity. 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol is also well-tolerated in animal models and has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol has some limitations, including its complex synthesis method and limited solubility in aqueous solutions, which can affect its bioavailability and pharmacological activity.

Orientations Futures

There are several future directions for the research on 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol. One area of interest is the development of novel analogs and derivatives of 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol with improved pharmacokinetic and pharmacological properties. Another area of interest is the investigation of the therapeutic potential of 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol in other neurological and psychiatric disorders, such as Parkinson's disease and autism spectrum disorder. Additionally, the molecular mechanisms underlying the effects of 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol on synaptic plasticity and cognitive function are still not fully understood and require further investigation.

Méthodes De Synthèse

The synthesis of 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol involves several chemical steps, including the condensation of 4-pyridinecarboxaldehyde with 4-(2-bromoethyl)piperidine, followed by the reaction of the resulting intermediate with 3-phenyl-5-isoxazolemethanol. The final product is obtained through a series of purification and isolation steps. The synthesis of 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol is a complex and challenging process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol has also been studied for its potential antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively.

Propriétés

IUPAC Name

4-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1-(pyridin-4-ylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c25-21(8-12-24(13-9-21)16-17-6-10-22-11-7-17)15-19-14-20(23-26-19)18-4-2-1-3-5-18/h1-7,10-11,14,25H,8-9,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEVOKVNKNGQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC(=NO2)C3=CC=CC=C3)O)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.